5-(3-methylbutyl)-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
CAS No.: 1448064-48-9
Cat. No.: VC4387986
Molecular Formula: C23H21N5O2S2
Molecular Weight: 463.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448064-48-9 |
|---|---|
| Molecular Formula | C23H21N5O2S2 |
| Molecular Weight | 463.57 |
| IUPAC Name | 5-(3-methylbutyl)-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
| Standard InChI | InChI=1S/C23H21N5O2S2/c1-14(2)8-11-28-22(30)20-19(16-6-5-9-24-21(16)32-20)26-23(28)31-13-15-12-18(29)27-10-4-3-7-17(27)25-15/h3-7,9-10,12,14H,8,11,13H2,1-2H3 |
| Standard InChI Key | JDGLRVGBMVIMPB-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC4=CC(=O)N5C=CC=CC5=N4 |
Introduction
The compound 5-(3-methylbutyl)-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic molecule classified under the category of triazatricyclo compounds. It features a unique molecular structure that incorporates multiple heterocycles and functional groups, including a pyrido-pyrimidine moiety and a thiazole ring. This structural complexity suggests potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
Synthesis
The synthesis of 5-(3-methylbutyl)-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves multi-step reactions starting from simpler precursors. These reactions can be optimized by varying conditions such as temperature, solvent choice, and catalyst presence to enhance yield and selectivity.
Biological Activities
Research indicates that compounds with similar structures can exhibit activity against specific cancer cell lines or microbial strains, suggesting that this compound may also possess therapeutic properties. The mechanism of action likely involves interaction with biological targets such as enzymes or receptors due to its structural features that allow for binding affinity.
Pharmaceutical Potential
The compound's structural complexity and potential biological activities make it a candidate for further investigation in medicinal chemistry, particularly in the development of drugs targeting various biological pathways.
Chemical Reactions
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Nucleophilic Substitution | Presence of nucleophiles, controlled temperature | Formation of new bonds with nucleophiles |
| Electrophilic Substitution | Presence of electrophiles, Lewis acid catalysts | Formation of new bonds with electrophiles |
Biological Studies
-
In Vitro Studies: Potential antimicrobial or anticancer activities based on structural similarity to known bioactive compounds.
-
In Silico Studies: Molecular docking studies to evaluate binding affinities with specific enzymes or receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume